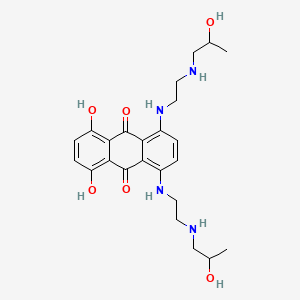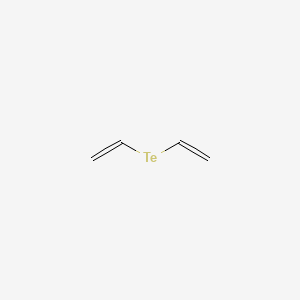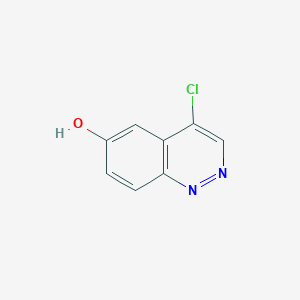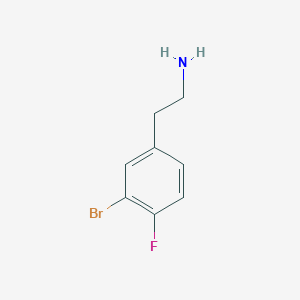
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione
概要
説明
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione is a synthetic compound known for its significant antitumor activity. It belongs to the class of anthracenediones, which are characterized by their anthracene backbone with various functional groups attached. This compound has been studied extensively for its potential use in cancer therapy due to its ability to interfere with DNA replication and repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and N-(2-hydroxypropyl)ethylenediamine.
Reaction Conditions: The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, under reflux conditions. The temperature is maintained around 80-100°C.
Catalysts and Reagents: Common catalysts include acids like hydrochloric acid or sulfuric acid to facilitate the reaction. Reducing agents such as sodium borohydride may also be used to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
科学的研究の応用
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with DNA and its potential to inhibit DNA replication and repair.
Medicine: It has shown promise as an antitumor agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Apoptosis Induction: The compound induces apoptosis (programmed cell death) in cancer cells by activating various cellular pathways.
類似化合物との比較
1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Mitoxantrone: Another anthracenedione with antitumor activity, but with different substituents on the anthracene ring.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but a different chemical structure.
Daunorubicin: Another anthracycline with structural similarities but different pharmacological properties.
These compounds share some common features, such as DNA intercalation and topoisomerase inhibition, but differ in their specific chemical structures and clinical applications.
特性
CAS番号 |
70788-93-1 |
|---|---|
分子式 |
C24H32N4O6 |
分子量 |
472.5 g/mol |
IUPAC名 |
1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O6/c1-13(29)11-25-7-9-27-15-3-4-16(28-10-8-26-12-14(2)30)20-19(15)23(33)21-17(31)5-6-18(32)22(21)24(20)34/h3-6,13-14,25-32H,7-12H2,1-2H3 |
InChIキー |
JUYSBXZDJLEGDD-UHFFFAOYSA-N |
正規SMILES |
CC(CNCCNC1=C2C(=C(C=C1)NCCNCC(C)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)





